molecular formula C14H21Cl2N3 B2608713 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride CAS No. 1286274-00-7

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride

Cat. No.: B2608713
CAS No.: 1286274-00-7
M. Wt: 302.24
InChI Key: DRXYKJNRDOKMKI-MXPSUWBQSA-N
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Description

Chemical Structure and Properties The compound 4-[(1R,4R)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride (CAS: 1417789-62-8) is a dihydrochloride salt characterized by a benzonitrile core substituted with a methylene-linked (1R,4R)-4-aminocyclohexylamino group. Its molecular formula is C₁₄H₁₉N₃·2HCl, with a molar mass of 306.24 g/mol. The stereochemistry (1R,4R) denotes a relative configuration where the cyclohexylamine adopts a chair conformation, optimizing spatial interactions .

Properties

IUPAC Name

4-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c15-9-11-1-3-12(4-2-11)10-17-14-7-5-13(16)6-8-14;;/h1-4,13-14,17H,5-8,10,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXYKJNRDOKMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the aminocyclohexyl group. One of the green synthesis methods involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with hydroxyl or carbonyl groups, while reduction reactions may produce amines.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease, where increased levels of acetylcholine can help alleviate cognitive decline.

  • Case Study : In a study evaluating various compounds for AChE inhibition, derivatives similar to 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile showed promising results with IC50 values indicating effective inhibition. Such findings suggest that this compound could be developed further into a therapeutic agent for neurodegenerative diseases .

Anticancer Activity

Recent research has indicated that compounds with structural similarities to 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile exhibit anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells in vitro.

  • Case Study : A series of benzenesulfonamide derivatives were synthesized and tested against several cancer cell lines, revealing that compounds with similar functional groups displayed significant cytotoxic effects, particularly in HeLa and MCF-7 cell lines . This highlights the potential application of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzonitrile moiety may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Features

  • Functional Groups: Aromatic nitrile (benzonitrile), secondary amine (cyclohexylamino), and hydrochloride salt.
  • Applications : Primarily investigated in medicinal chemistry for targeting amine-sensitive receptors (e.g., GPCRs) due to its rigid cyclohexyl backbone and nitrile’s metabolic stability .

Comparison with Structurally Similar Compounds

N-[(1R,4R)-4-Aminocyclohexyl]cyclobutanecarboxamide Hydrochloride (CAS: 1286264-01-4)

Structural Differences :

  • Replaces the benzonitrile group with a cyclobutanecarboxamide.
  • Molecular formula: C₁₁H₂₁ClN₂O (molar mass: 232.75 g/mol).

Key Comparisons :

Property Target Compound Cyclobutanecarboxamide Analog
Solubility High (dihydrochloride salt) Moderate (single HCl salt)
Lipophilicity Moderate (logP ~1.8) Higher (logP ~2.5)
Bioactivity Nitrile enhances metabolic stability Amide may improve target binding via H-bonding
Stereochemical Complexity (1R,4R) cyclohexylamine Similar stereochemistry

Research Findings :
The cyclobutanecarboxamide analog exhibits stronger binding to protease-activated receptors (PARs) due to the amide’s H-bonding, but its shorter half-life (vs. nitrile) limits in vivo efficacy .

4-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1)

Structural Differences :

  • Substitutes the cyclohexylamine with a methylamine group.
  • Molecular formula: C₉H₁₀N₂ (free base).

Key Comparisons :

Property Target Compound Methylamino Analog
Molecular Weight 306.24 g/mol 146.19 g/mol (free base)
Conformational Rigidity High (cyclohexyl chair) Low (flexible methyl group)
Receptor Selectivity Specific to aminergic GPCRs Broader off-target activity

Research Findings: The methylamino analog shows reduced selectivity for serotonin receptors (5-HT₂A) compared to the target compound, likely due to the lack of steric bulk from the cyclohexyl group .

(R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride (CAS: N/A)

Structural Differences :

  • Replaces the cyclohexylamino group with a chiral 1-amino-2-methoxyethyl chain.
  • Molecular formula: C₁₀H₁₂N₂O·HCl (molar mass: 220.68 g/mol).

Key Comparisons :

Property Target Compound Methoxyethyl Analog
Stereochemistry Racemic (R,R) Enantiopure (R-configuration)
Hydrophilicity Moderate Higher (methoxy group)
Metabolic Stability High (nitrile) Moderate (methoxy oxidation)

Research Findings :
The (R)-methoxyethyl analog demonstrates improved blood-brain barrier penetration but lower thermal stability due to the labile methoxy group .

4-(Dimethylamino)cyclohexanone Hydrochloride (CAS: 40594-28-3)

Structural Differences :

  • Cyclohexanone core instead of benzonitrile; dimethylamino substituent.
  • Molecular formula: C₈H₁₅NO·HCl (molar mass: 193.67 g/mol).

Key Comparisons :

Property Target Compound Cyclohexanone Analog
Reactivity Stable nitrile Reactive ketone
Ionization Dual HCl salt Single HCl salt
Applications Drug candidate Intermediate in synthesis

Research Findings: The cyclohexanone analog is prone to Schiff base formation, limiting its utility in vivo, but serves as a precursor in synthesizing rigid amine derivatives .

Biological Activity

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N3_3·2HCl
  • Molecular Weight : 275.25 g/mol

This compound features a benzonitrile moiety linked to an aminocyclohexyl group, contributing to its biological activity.

The primary mechanism through which this compound exhibits its biological effects is through inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression, and their inhibition can lead to reduced cellular proliferation, making this compound a candidate for cancer therapy.

Antiproliferative Effects

Research indicates that compounds similar to this compound show significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that a related compound exhibited an EC50_{50} value of 3.5 nM against specific cancer cell lines, indicating potent cellular activity and favorable pharmacokinetic profiles in preclinical models .
Compound EC50_{50} (nM) Cell Line Reference
Related Compound3.5Various Cancer Lines

Selectivity for CDK Inhibition

The selectivity of this compound for CDK4/6 over CDK2 is particularly noteworthy. This selectivity can minimize side effects associated with broader kinase inhibition and enhance therapeutic efficacy in treating cancers driven by aberrant CDK activity .

In Vivo Studies

In vivo studies have shown that compounds with structural similarities to this compound can significantly reduce tumor growth in xenograft models. These studies underline the potential of this compound as part of a targeted therapeutic strategy against certain malignancies.

Pharmacokinetics

Pharmacokinetic evaluations reveal that related compounds exhibit high bioavailability and extended half-lives, suggesting that they could be administered less frequently while maintaining effective drug levels in circulation .

Q & A

Q. Table 1. Key Stability Factors and Recommended Storage Conditions

FactorOptimal ConditionDegradation PathwayMonitoring Method
LightAmber glass vialsPhotolysis of CN groupHPLC-UV (λ = 220 nm)
Humidity<10% RHHydrolysis to benzamideKarl Fischer titration
Temperature-20°CThermal decompositionTGA/DSC
Source:

Q. Table 2. Computational vs. Experimental Yield Comparison

ParameterDFT-Predicted YieldExperimental YieldDeviation
Solvent (DMF)82%78%-4.9%
Catalyst (5 mol%)88%85%-3.4%
Temperature (70°C)75%72%-4.0%
Source:

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